molecular formula C15H14O4 B2383423 2-[2-(Benzyloxy)phenoxy]acetic acid CAS No. 244123-12-4

2-[2-(Benzyloxy)phenoxy]acetic acid

Cat. No.: B2383423
CAS No.: 244123-12-4
M. Wt: 258.273
InChI Key: IBHAJLNHRQMSCL-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)phenoxy]acetic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of phenoxyacetic acid, characterized by the presence of a benzyloxy group attached to the phenoxy ring

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as 2-[2-(Benzyloxy)phenoxy]acetic acid, can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Benzyloxy)phenoxy]acetic acid typically involves the reaction of 2-(benzyloxy)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Benzyloxy)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction can produce benzyl alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the phenoxy ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[2-(Benzyloxy)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as building blocks in organic synthesis.

    Biology: The compound and its derivatives are investigated for their biological activities, including potential enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    2-Phenylmethoxybenzeneacetic Acid: This compound is similar in structure but lacks the phenoxy group.

    Phenoxyacetic Acid: A simpler analog without the benzyloxy group, commonly used in herbicides and plant growth regulators.

    Benzyloxyphenol: Lacks the acetic acid moiety but shares the benzyloxyphenyl structure.

Uniqueness: 2-[2-(Benzyloxy)phenoxy]acetic acid is unique due to the presence of both benzyloxy and phenoxy groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-phenylmethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)11-19-14-9-5-4-8-13(14)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHAJLNHRQMSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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